molecular formula C11H13NO2 B13248586 4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one

4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13248586
M. Wt: 191.23 g/mol
InChI Key: MVXYBBNTUCLRPV-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of an aminoethoxy group attached to the indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with 2-aminoethanol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The raw materials used in the synthesis are readily available, making the process cost-effective. The intermediate products are purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aminoethoxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: This compound has a similar aminoethoxy group but lacks the indanone structure.

    2,3-Dihydro-1H-inden-1-one: This compound shares the indanone structure but lacks the aminoethoxy group.

Uniqueness

4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one is unique due to the combination of the indanone structure and the aminoethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(2-aminoethoxy)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H13NO2/c12-6-7-14-11-3-1-2-8-9(11)4-5-10(8)13/h1-3H,4-7,12H2

InChI Key

MVXYBBNTUCLRPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)OCCN

Origin of Product

United States

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